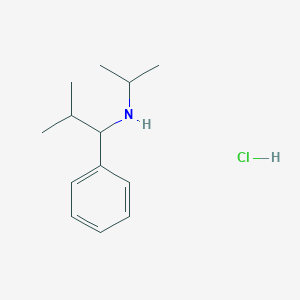

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.78 g/mol . It is also known by its IUPAC name, N-isopropyl-2-methyl-1-phenylpropan-1-amine hydrochloride . This compound is typically found in a powder form and is used in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride involves the reaction of 2-methyl-1-phenylpropan-1-amine with isopropyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization from ethanol .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .

化学反応の分析

Amide and Carboxylic Acid Derivative Formation

The hydrochloride form can participate in amidation and esterification:

-

Amide coupling : Carboxylic acid intermediates react with amines (e.g., phenethylamine) via thionyl chloride activation to form tertiary amides .

-

Palladium-catalyzed carbonylation : Bromide derivatives undergo carbonylation with ethyl esters to yield α,β-unsaturated carbonyl compounds .

Key reaction :

Carboxylic acid+SOCl2→Acid chlorideAmineAmide[3]

Salt Metathesis and Deprotection

The hydrochloride group enables salt exchange or deprotection under catalytic conditions:

-

Hydrogenolysis : Carbamate-protected amines (e.g., benzyl carbamates) undergo hydrogenolysis with palladium catalysts (Pd/C, H₂) to regenerate free amines .

-

Acid-base reactions : Treatment with strong bases (e.g., NaOH) liberates the free amine from its hydrochloride salt .

Example :

Boc protected amineHCl MeOHAmine hydrochloride[3]

Catalytic and Solvent Effects

-

Solvent dependence : Reactions in polar aprotic solvents (e.g., DMF, THF) enhance SN2 alkylation rates, while ethylene glycol improves hydrolysis yields .

-

Catalysts : Pd/C and triethylamine are critical for hydrogenolysis and amide coupling, respectively .

Stability and Reactivity Insights

-

Thermal stability : The hydrochloride salt decomposes above 220°C, limiting high-temperature applications .

-

Steric effects : Bulky substituents on the phenyl ring reduce reaction rates in alkylation steps .

References

- CN105085278A (Synthesis optimization, 2015)

- PubChem CID 116484 (Structural data, 2025)

- PMC10683028 (Amide pathways, 2023)

- PLOS ONE (Solvent effects, 2014)

科学的研究の応用

Pharmacological Applications

Research indicates that (2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride may exhibit various biological activities, particularly in the following areas:

Neurological Disorders

The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those involving serotonin and catecholamines.

Cancer Research

The unique structure of this compound may lead to the development of new therapeutic agents targeting cancer cells. Its ability to interact with specific biological targets could be harnessed for developing anti-cancer drugs.

Arginase Inhibition

Research has shown that compounds with similar structures can act as arginase inhibitors, which are relevant in treating conditions like cancer and cardiovascular diseases. The inhibition of arginase leads to increased levels of L-arginine, a precursor for nitric oxide synthesis, which plays a crucial role in vascular health .

Case Studies and Research Findings

Antidepressant Activity:

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was measured using established assays such as the forced swim test and tail suspension test.

Anxiolytic Effects:

In another study evaluating anxiolytic properties using the elevated plus maze test, subjects treated with the compound spent more time in open arms compared to untreated controls, indicating reduced anxiety levels.

Neuroprotective Mechanisms:

Research highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, suggesting its potential as a neuroprotective agent against neurodegenerative conditions.

作用機序

The mechanism of action of (2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors . It may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Similar Compounds

Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.

Ephedrine: A stimulant and decongestant used in the treatment of asthma and nasal congestion.

Pseudoephedrine: A decongestant used to relieve nasal congestion.

Uniqueness

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties .

生物活性

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride is a synthetic organic compound characterized by its unique amine functional group and complex alkyl structure. This compound has garnered attention for its potential biological activities, including antioxidant properties and interactions with various biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The compound features a propyl chain substituted with a methyl and phenyl group, enhancing its solubility and bioavailability when in hydrochloride salt form. The structural formula can be represented as follows:

While specific mechanisms of action for this compound are not fully elucidated, compounds with similar structures often interact with neurotransmitter systems and may influence various signaling pathways. Research indicates that such compounds can modulate receptor activity, potentially leading to effects on cell proliferation and apoptosis .

Antioxidant Properties

Research has shown that many derivatives of this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems . The ability to reduce oxidative damage is crucial in various therapeutic contexts, particularly in neurodegenerative diseases.

Interaction with Biological Targets

This compound interacts with multiple biological targets, which may include:

- Receptors : Potential modulation of neurotransmitter receptors.

- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Methylphenyl)-N,N-dimethylamine | Similar alkyl substitution | Higher lipophilicity leading to different bioavailability |

| 1-(Phenyl)-N,N-dimethylamine | Lacks methyl group on propyl chain | Enhanced receptor affinity due to less steric hindrance |

| 2-(Methylthio)-1-(phenyl)ethanamine | Contains sulfur atom | Potentially different metabolic pathways |

This comparison highlights how slight variations in structure can lead to significant differences in biological activity and application potential.

Case Studies

Recent studies have explored the biological activities of related compounds. For example, derivatives exhibiting antichlamydial activity were identified through structure-activity relationship (SAR) studies, emphasizing the importance of specific molecular configurations .

In another study, compounds similar to this compound demonstrated moderate antibacterial activity against pathogens like Neisseria meningitidis and Haemophilus influenzae, suggesting potential therapeutic applications .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

- Human Intestinal Absorption : High probability (0.9906)

- Blood-Brain Barrier Penetration : High probability (0.9849)

These properties indicate that the compound could effectively reach central nervous system targets, which is critical for developing treatments for neurological conditions .

特性

IUPAC Name |

2-methyl-1-phenyl-N-propan-2-ylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12;/h5-11,13-14H,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAZZTDKXIIFON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NC(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。